N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound is a benzodioxine-carboxamide derivative featuring a 6-chloro-substituted benzothiazole ring and a pyridin-3-ylmethyl group. Its molecular formula is C22H16ClN3O3S, with a molecular weight of 446.90 g/mol (calculated from structural data in ). The pyridine moiety may improve solubility and participate in π-π stacking or hydrogen bonding. The benzodioxine core contributes rigidity and planar geometry, a common feature in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c23-16-4-5-17-20(11-16)30-22(25-17)26(13-14-2-1-7-24-12-14)21(27)15-3-6-18-19(10-15)29-9-8-28-18/h1-7,10-12H,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBPMABNOMPATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, chemical properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with a chloro-substituted benzaldehyde.
- Introduction of the Benzodioxine Moiety : Reacting a suitable acid chloride with the benzothiazole derivative.
- Attachment of the Pyridine Ring : Final reaction with pyridine derivatives under basic conditions to yield the target compound.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity , particularly through the inhibition of histone-lysine N-methyltransferase EZH2, which is implicated in various cancers. In vitro studies have demonstrated that it can restore expression levels of tumor suppressor genes and inhibit cell proliferation in cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest it shows efficacy against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, there is evidence suggesting that this compound may possess anti-inflammatory properties . It may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammatory responses.
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes that are crucial for cancer cell proliferation and survival.
- Gene Regulation : The compound can influence gene expression related to cell cycle regulation and apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Similarity | Biological Activity |
|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide | Benzothiazole ring | Anticancer |
| Triazolo-thiadiazole derivatives | Similar core structure | Anti-inflammatory |
| 1,3,4-Oxadiazole derivatives | Structural similarities | Pharmacological properties |
This comparison highlights how the unique combination of functional groups in this compound contributes to its distinct biological profile.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anticancer Study : A recent publication demonstrated that treatment with this compound led to significant reduction in tumor size in xenograft models of prostate cancer .
- Antimicrobial Efficacy : In vitro assays showed that the compound inhibited growth in multiple bacterial strains, with minimum inhibitory concentrations (MIC) lower than those observed for standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Differences :
- Substituent Electronic Effects: The chloro group in the main compound is electron-withdrawing, whereas the methoxy group in the analogue (C23H19N3O4S) is electron-donating.
- Backbone Modifications: Compound 741733-98-2 replaces the benzothiazole with a pyrrolidinone ring, reducing aromaticity and increasing conformational flexibility. This may lower binding affinity to rigid targets but improve solubility .
Hypothesized Pharmacological Implications
While direct activity data are unavailable, structural trends suggest:
- The main compound’s chloro group may enhance membrane permeability and metabolic stability compared to the methoxy analogue.
- The pyridine in both the main compound and its methoxy analogue could facilitate interactions with heme-containing enzymes (e.g., kinases or cytochrome P450s).
- Compound 741733-98-2’s thiazole and pyrrolidinone groups might target proteases or GPCRs due to their polar yet flexible backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
